3,3-Dimethylcyclopentene

Description

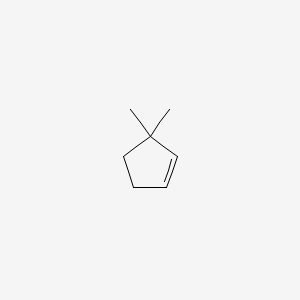

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-7(2)5-3-4-6-7/h3,5H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONFXXNTLGAHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206774 | |

| Record name | 3,3-Dimethylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58049-91-5 | |

| Record name | 3,3-Dimethylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58049-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058049915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE2HJV2ESE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Analysis of 3,3-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and analytical characteristics of 3,3-dimethylcyclopentene, a valuable building block in organic synthesis. The document details its physicochemical properties, provides predicted and expected spectroscopic data, and outlines standardized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and analysis.

Introduction

This compound is a cyclic alkene with the molecular formula C₇H₁₂.[1][2] Its structure is characterized by a five-membered ring containing a carbon-carbon double bond and two methyl groups attached to the same carbon atom. This gem-dimethyl group creates a sterically hindered center, making this compound an interesting model compound for studying the influence of steric hindrance on chemical reactivity and reaction mechanisms.[1] It serves as a versatile precursor in the synthesis of more complex molecules, including ligands for polymerization catalysts and intermediates for pharmaceutical and agrochemical research.[1]

Structural and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂ | [1][2][3] |

| Molecular Weight | 96.17 g/mol | [1][2][3][4] |

| CAS Number | 58049-91-5 | [3] |

| Boiling Point | 77.8 °C (350.9 K) | [1] |

| Density | 0.771 g/mL | [2] |

| Refractive Index | 1.423 | [2] |

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts are presented in the table below.

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Olefinic (C1-H, C2-H) | 5.6 - 5.8 | Multiplet | 2H |

| Allylic (C5-H₂) | 2.2 - 2.4 | Triplet | 2H |

| Aliphatic (C4-H₂) | 1.6 - 1.8 | Triplet | 2H |

| Methyl (C3-CH₃) | ~1.0 | Singlet | 6H |

Note: These are predicted values and may vary slightly from experimental results.

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The predicted chemical shifts for this compound are as follows:

| Atom Position | Predicted Chemical Shift (ppm) |

| Olefinic (C1, C2) | 130 - 140 |

| Quaternary (C3) | 40 - 50 |

| Allylic (C5) | 35 - 45 |

| Aliphatic (C4) | 30 - 40 |

| Methyl (C3-CH₃) | 25 - 35 |

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its alkene and alkane functionalities.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Alkene (=C-H) |

| 2850-2960 | C-H stretch | Alkane (C-H) |

| ~1650 | C=C stretch | Alkene |

| ~1465 | C-H bend | Alkane (-CH₂-) |

| ~1375 | C-H bend | Alkane (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 96. Key fragmentation patterns would likely involve the loss of methyl groups (m/z = 81) and other alkyl fragments.

| m/z | Interpretation |

| 96 | Molecular Ion (M⁺) |

| 81 | [M - CH₃]⁺ |

| 67 | [M - C₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. For ¹H NMR, a standard pulse program with 8-16 scans is typically sufficient. For ¹³C NMR, a greater number of scans may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing : Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts and multiplicities.

IR Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum : Obtain a background spectrum of the clean, empty salt plates.

-

Sample Spectrum : Place the prepared sample in the spectrometer and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum.

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS)

Given that this compound is a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analysis.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation : Inject a small volume (e.g., 1 µL) of the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

MS Analysis : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualizations

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the analytical techniques described.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed overview of the structural properties and analytical methodologies for this compound. The tabulated physicochemical and spectroscopic data, along with the outlined experimental protocols, offer a comprehensive resource for the characterization of this important organic compound. The integrated approach of utilizing NMR, IR, and MS is essential for the unambiguous confirmation of its structure, facilitating its application in further research and development.

References

An In-depth Technical Guide to 3,3-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethylcyclopentene, a valuable cyclic alkene in organic synthesis. The document details its chemical identity, including its IUPAC name and a list of common synonyms. Key physicochemical properties are summarized in a structured tabular format for easy reference. Furthermore, this guide presents a detailed experimental protocol for the laboratory-scale synthesis of this compound via the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol. A representative experimental procedure for a characteristic electrophilic addition reaction is also provided. To elucidate the chemical transformations, the synthesis pathway is visualized using a DOT language diagram.

Chemical Identity and Properties

This compound is a cyclic alkene with the molecular formula C₇H₁₂.[1] Its structure consists of a five-membered ring containing a double bond and two methyl groups attached to the third carbon atom.[1] This substitution pattern imparts specific reactivity and physical properties to the molecule.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is This compound .[2][3] It is also known by a variety of synonyms, which are listed in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 58049-91-5 |

| Molecular Formula | C₇H₁₂ |

| Synonyms | 3,3-Dimethyl-1-cyclopentene |

| Cyclopentene, 3,3-dimethyl- | |

| 3,3-dimethylcyclopent-1-ene |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is crucial for its handling, application in reactions, and for analytical purposes.

| Property | Value |

| Molecular Weight | 96.17 g/mol |

| Boiling Point | 77.8 °C (350.9 K) |

| Density | 0.771 g/mL |

| LogP (Octanol/Water Partition Coefficient) | 3.25 |

Synthesis of this compound

A common and effective laboratory method for the synthesis of this compound is the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol.[1] This elimination reaction proceeds via an E1 mechanism.

Experimental Protocol: Acid-Catalyzed Dehydration of 3,3-Dimethylcyclopentanol

This protocol is adapted from established procedures for alcohol dehydration.

Materials:

-

3,3-dimethylcyclopentanol

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Boiling chips

-

Round-bottom flask

-

Fractional distillation apparatus

-

Separatory funnel

-

Erlenmeyer flasks

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, place 3,3-dimethylcyclopentanol and a few boiling chips.

-

Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid to the alcohol in the flask while swirling.

-

Distillation: Assemble a fractional distillation apparatus with the round-bottom flask. Gently heat the mixture using a heating mantle. The this compound product will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

-

Work-up: Transfer the collected distillate to a separatory funnel.

-

Neutralization: Add saturated sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Gently swirl and vent the funnel frequently to release any pressure from the evolution of carbon dioxide.

-

Layer Separation: Allow the layers to separate and discard the lower aqueous layer.

-

Washing: Wash the organic layer with water. Again, separate and discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

-

Isolation: Decant or filter the dried organic liquid into a pre-weighed, clean, and dry container to obtain the purified this compound.

Synthesis Pathway Diagram

The following diagram illustrates the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol to form this compound.

Caption: Acid-catalyzed dehydration of 3,3-dimethylcyclopentanol.

Reactivity of this compound

The presence of the carbon-carbon double bond makes this compound susceptible to electrophilic addition reactions.

Experimental Protocol: Electrophilic Addition of HBr

This protocol provides a general procedure for the addition of hydrogen bromide to this compound.

Materials:

-

This compound

-

Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)

-

Anhydrous solvent (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Drying tube

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound in an anhydrous solvent in a round-bottom flask equipped with a stirrer and a drying tube.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add the hydrogen bromide solution to the stirred solution of the alkene.

-

Reaction Monitoring: Allow the reaction to proceed at a low temperature and monitor its progress using a suitable technique (e.g., thin-layer chromatography).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by adding saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

-

Washing: Wash the organic layer with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-bromo-3,3-dimethylcyclopentane. Further purification may be carried out by distillation or chromatography if necessary.

Reaction Workflow Diagram

The following diagram outlines the key steps in the electrophilic addition of HBr to this compound.

Caption: Experimental workflow for HBr addition to this compound.

References

- 1. This compound|C7H12|CAS 58049-91-5 [benchchem.com]

- 2. knowledge.e.southern.edu [knowledge.e.southern.edu]

- 3. This compound | C7H12 | CID 93922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Video | Study.com [study.com]

- 5. organic chemistry - Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound [stenutz.eu]

- 8. storage-cdn.labflow.com [storage-cdn.labflow.com]

Synthesis of 3,3-Dimethylcyclopentene from 3,3-Dimethylcyclopentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethylcyclopentene from 3,3-dimethylcyclopentanol. The primary method detailed is the acid-catalyzed dehydration of the tertiary alcohol, a robust and common transformation in organic synthesis. This document outlines the theoretical background, a detailed experimental protocol adapted from analogous procedures, expected data, and potential challenges.

Introduction

This compound is a valuable cyclic alkene in organic synthesis, serving as a precursor for more complex molecular architectures. Its synthesis from 3,3-dimethylcyclopentanol via acid-catalyzed dehydration is a classic example of an E1 elimination reaction. This process involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to form the alkene. Understanding the nuances of this reaction, including potential carbocation rearrangements, is critical for achieving high yields and purity.

Reaction Mechanism and Theory

The acid-catalyzed dehydration of 3,3-dimethylcyclopentanol proceeds through an E1 (unimolecular elimination) mechanism.[1] This multi-step process is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as phosphoric acid or sulfuric acid. This converts the poor leaving group (-OH) into a much better leaving group (H₂O).

Subsequent departure of a water molecule results in the formation of a tertiary carbocation. This carbocation is relatively stable, favoring the E1 pathway. The final step involves the deprotonation of an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst) to form the carbon-carbon double bond of this compound.

A critical consideration in this reaction is the potential for carbocation rearrangements. While the initially formed tertiary carbocation is relatively stable, rearrangements such as hydride or methyl shifts can occur if they lead to a more stable carbocation.[1] In the case of the 3,3-dimethylcyclopentyl carbocation, a 1,2-hydride shift from the adjacent methylene (B1212753) group would lead to a less stable secondary carbocation, and is therefore unlikely. A 1,2-methyl shift would also lead to a secondary carbocation and is similarly not favored. Thus, the primary product expected from this reaction is this compound.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material and the expected product.

Table 1: Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3,3-Dimethylcyclopentanol | C₇H₁₄O | 114.19 | ~160-162 | ~0.92 |

| This compound | C₇H₁₂ | 96.17 | 78-80 | 0.77 |

Table 2: Spectroscopic Data for 3,3-Dimethylcyclopentanol (Predicted/Analog-Based)

| Spectroscopy | Key Peaks/Shifts | Interpretation |

| ¹H NMR | δ ~3.5-4.0 (br s, 1H), δ ~1.5-1.8 (m, 6H), δ ~1.0 (s, 6H) | -OH, -CH₂- and -CH- of the ring, gem-dimethyl |

| ¹³C NMR | δ ~75-80, δ ~40-50, δ ~30-40, δ ~25-30 | C-OH, C(CH₃)₂, ring carbons, -CH₃ |

| IR (cm⁻¹) | ~3300-3400 (broad), ~2950-2850, ~1460, ~1370 | O-H stretch, C-H stretch (alkane), C-H bend |

Table 3: Spectroscopic Data for this compound (Predicted/Analog-Based)

| Spectroscopy | Key Peaks/Shifts | Interpretation |

| ¹H NMR | δ ~5.5-5.7 (m, 2H), δ ~2.0-2.2 (m, 2H), δ ~1.6 (t, 2H), δ ~1.0 (s, 6H) | -CH=CH-, allylic -CH₂-, -CH₂-, gem-dimethyl |

| ¹³C NMR | δ ~130-135, δ ~45-50, δ ~40-45, δ ~30-35, δ ~25-30 | -C=C-, C(CH₃)₂, allylic -CH₂-, -CH₂-, -CH₃ |

| IR (cm⁻¹) | ~3050, ~2950-2850, ~1650, ~1460, ~1370 | =C-H stretch, C-H stretch (alkane), C=C stretch, C-H bend |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 3,3-dimethylcyclopentanol. This protocol is adapted from established procedures for the dehydration of similar cyclic alcohols.[2]

Materials and Equipment

-

3,3-dimethylcyclopentanol

-

85% Phosphoric acid (H₃PO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Boiling chips

-

50 mL round-bottom flask

-

Fractional distillation apparatus

-

Separatory funnel (100 mL)

-

Erlenmeyer flasks

-

Heating mantle

-

Ice bath

Reaction Setup and Procedure

-

To a 50 mL round-bottom flask, add 10.0 g of 3,3-dimethylcyclopentanol and a few boiling chips.

-

Carefully add 3.0 mL of 85% phosphoric acid to the flask while swirling.

-

Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask.

-

Gently heat the mixture with a heating mantle. The volatile alkene product will co-distill with water as it is formed.

-

Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained below 100°C.

Work-up and Purification

-

Transfer the distillate to a separatory funnel.

-

Add 15 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer with 15 mL of water. Separate and discard the aqueous layer.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining water. Swirl the flask and allow it to stand for 10-15 minutes.

-

Decant or filter the dried liquid into a pre-weighed vial to obtain the purified this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any potential side products.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of this compound.

-

Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of the C=C bond and the absence of the -OH group from the starting material.[2]

Mandatory Visualizations

Reaction Pathway Diagram

Caption: E1 dehydration mechanism for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The acid-catalyzed dehydration of 3,3-dimethylcyclopentanol is an effective method for the synthesis of this compound. This in-depth guide provides the necessary theoretical and practical information for researchers and professionals to successfully perform this synthesis. Careful control of reaction conditions and a thorough work-up procedure are key to obtaining a high yield of the pure product. The provided spectroscopic data and experimental workflow serve as a valuable resource for the characterization and execution of this important organic transformation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-dimethylcyclopentene (C₇H₁₂, CAS No: 58049-91-5), a cyclic alkene of interest in organic synthesis. This document details its key physical constants, spectroscopic characteristics, and chemical reactivity. Detailed experimental protocols for its synthesis via the dehydration of 3,3-dimethylcyclopentanol are provided, along with a general procedure for its reaction via electrophilic addition. The guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic applications.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂ | --INVALID-LINK-- |

| Molecular Weight | 96.17 g/mol | --INVALID-LINK-- |

| Boiling Point | 88 °C | --INVALID-LINK-- |

| Density | 0.771 g/mL | --INVALID-LINK-- |

| Refractive Index (n_D) | 1.423 | --INVALID-LINK-- |

| Melting Point | Not available |

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show four distinct signals:

-

A singlet corresponding to the six protons of the two equivalent methyl groups at the C3 position. This signal would likely appear in the upfield region, around 1.0-1.2 ppm .

-

A triplet corresponding to the two protons of the methylene (B1212753) group at the C4 position. This signal would be expected around 1.6-1.8 ppm .

-

A doublet of triplets or a multiplet for the two protons of the methylene group at the C5 position, adjacent to the double bond, likely appearing around 2.2-2.4 ppm .

-

A multiplet for the two vinyl protons at the C1 and C2 positions, which would be the most downfield signals, expected in the range of 5.5-5.8 ppm .

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum of this compound is predicted to exhibit five signals, corresponding to the five unique carbon environments:

-

A quaternary carbon signal for the C3 atom, expected around 40-50 ppm .

-

A signal for the two equivalent methyl carbons , likely appearing in the upfield region around 25-30 ppm .

-

A signal for the C4 methylene carbon , expected around 35-45 ppm .

-

A signal for the C5 methylene carbon , adjacent to the double bond, predicted to be in the range of 30-40 ppm .

-

Two signals for the sp² hybridized carbons of the double bond (C1 and C2), which would be the most downfield signals, expected in the region of 120-140 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050 | C-H stretch | =C-H (alkene) |

| 2960-2850 | C-H stretch | C-H (alkane) |

| ~1650 | C=C stretch | Alkene |

| ~1465 | C-H bend | -CH₂- |

| ~1375 | C-H bend | -CH₃ |

Mass Spectrometry (Predicted Fragmentation)

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at m/z = 96. The fragmentation pattern would likely involve the loss of methyl groups and subsequent rearrangements. Key expected fragments include:

-

m/z = 81: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 67: Loss of an ethyl radical (•C₂H₅) or successive loss of methyl and methylene radicals.

-

Further fragmentation would lead to smaller cyclopentyl and acyclic fragments.

Chemical Properties and Reactivity

The primary site of reactivity in this compound is the carbon-carbon double bond. It readily undergoes electrophilic addition reactions.

Electrophilic Addition

The π electrons of the double bond act as a nucleophile, attacking electrophiles. A common example is the addition of hydrogen halides (HX). The reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, this would result in the formation of a tertiary carbocation, which is highly favored.

Experimental Protocols

Synthesis of this compound via Dehydration of 3,3-Dimethylcyclopentanol

This protocol describes a general method for the synthesis of this compound from its corresponding alcohol precursor.

Materials:

-

3,3-dimethylcyclopentanol

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Place 3,3-dimethylcyclopentanol and a few boiling chips into a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or a larger volume of 85% phosphoric acid to the alcohol.

-

Assemble a simple distillation apparatus with the round-bottom flask.

-

Heat the mixture gently with a heating mantle to a temperature sufficient to distill the alkene product as it is formed (the boiling point of this compound is approximately 88 °C).

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Wash the organic layer with water and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent. The resulting liquid is this compound. Further purification can be achieved by fractional distillation if necessary.

General Protocol for Hydrohalogenation of this compound

This protocol provides a general procedure for the addition of a hydrogen halide (e.g., HBr) to this compound.

Materials:

-

This compound

-

Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)

-

Anhydrous diethyl ether or another suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube (if using HBr gas)

-

Separatory funnel

Procedure:

-

Dissolve this compound in an anhydrous, inert solvent such as diethyl ether in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the hydrogen bromide solution to the stirred solution of the alkene. Alternatively, bubble HBr gas through the solution.

-

Allow the reaction to proceed at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to remove any excess acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude 1-bromo-1,2-dimethylcyclopentane product.

-

The product can be purified by distillation or chromatography.

Visualizations

Caption: Synthesis of this compound via acid-catalyzed dehydration.

Caption: Mechanism of hydrobromination of this compound.

An In-depth Technical Guide to 3,3-Dimethylcyclopentene (CAS: 58049-91-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethylcyclopentene (CAS: 58049-91-5), a cyclic alkene of interest in various fields of chemical research and development. This document details its chemical and physical properties, established synthesis methodologies, and reactivity. A key focus is placed on providing actionable experimental protocols and structured spectroscopic data to aid researchers in their practical applications of this compound. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Introduction

This compound is a five-membered cyclic alkene with the molecular formula C₇H₁₂.[1] Its structure is characterized by a cyclopentene (B43876) ring with two methyl groups attached to the C3 carbon atom.[1] This gem-dimethyl substitution creates steric hindrance around the double bond, influencing its reactivity and making it a valuable model compound for studying steric effects in chemical reactions. Its applications span from fundamental organic chemistry research to being an intermediate in the synthesis of more complex molecules, including specialty polymers and lubricants.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 58049-91-5 | [1] |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,3-Dimethyl-1-cyclopentene, Cyclopentene, 3,3-dimethyl- | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 78-79 °C | |

| Density | 0.771 g/mL | |

| Refractive Index | 1.423 | |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis of this compound

The two primary methods for the synthesis of this compound are the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol and the catalytic dehydrogenation of 3,3-dimethylcyclopentane.

Acid-Catalyzed Dehydration of 3,3-Dimethylcyclopentanol

This is a common laboratory-scale method for preparing this compound. The reaction proceeds via an E1 elimination mechanism.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

-

Reagent Addition: In the round-bottom flask, place 3,3-dimethylcyclopentanol. Slowly and with cooling, add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Reaction and Distillation: Heat the mixture gently. The this compound product will form and distill over with water.

-

Workup: Collect the distillate in a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). The final product can be purified by simple distillation.

Logical Workflow for Acid-Catalyzed Dehydration:

Caption: Workflow for the synthesis of this compound via acid-catalyzed dehydration.

Catalytic Dehydrogenation of 3,3-Dimethylcyclopentane

This method is more suitable for larger-scale industrial production and involves passing the vapor of 3,3-dimethylcyclopentane over a heated catalyst.

Experimental Protocol:

-

Catalyst Preparation: Pack a tube furnace with a suitable dehydrogenation catalyst, such as platinum or palladium supported on alumina.

-

Reaction Setup: Heat the furnace to the required reaction temperature (typically 300-500 °C).

-

Reactant Introduction: Introduce a stream of 3,3-dimethylcyclopentane vapor, carried by an inert gas (e.g., nitrogen or argon), into the heated catalyst bed.

-

Product Collection: The reaction products, including this compound and hydrogen gas, are passed through a condenser to liquefy the organic product. The hydrogen gas is vented safely.

-

Purification: The collected liquid is then purified by fractional distillation to isolate the this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy (Proton NMR)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.6 | m | 2H | Olefinic protons (CH=CH) |

| ~2.2 | t | 2H | Allylic protons (CH₂) |

| ~1.6 | t | 2H | CH₂ |

| ~1.0 | s | 6H | Methyl protons (2 x CH₃) |

¹³C NMR Spectroscopy (Carbon-13 NMR)

| Chemical Shift (δ) (ppm) | Assignment |

| ~130 | Olefinic carbons (C=C) |

| ~45 | Allylic carbon (CH₂) |

| ~40 | Quaternary carbon (C(CH₃)₂) |

| ~30 | CH₂ |

| ~25 | Methyl carbons (CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | =C-H (alkene) |

| 2960-2850 | C-H stretch | C-H (alkane) |

| ~1650 | C=C stretch | Alkene |

| ~1460 | C-H bend | CH₂ |

| ~1370 | C-H bend | CH₃ |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 96 | Molecular ion (M⁺) |

| 81 | Loss of a methyl group ([M-15]⁺) |

| 68 | Retro-Diels-Alder fragmentation |

| 67 | Loss of an ethyl group ([M-29]⁺) or further fragmentation |

Reactivity and Chemical Transformations

The primary site of reactivity in this compound is the carbon-carbon double bond. It undergoes typical electrophilic addition reactions.

Signaling Pathway for Electrophilic Addition (e.g., Hydrohalogenation):

Caption: General mechanism for the electrophilic addition to this compound.

Common Reactions:

-

Hydrogenation: Catalytic hydrogenation of the double bond yields 1,1-dimethylcyclopentane.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.

-

Hydration: Acid-catalyzed addition of water to form 1,2-dimethylcyclopentanol.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and safety protocols. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3,3-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,3-Dimethylcyclopentene (C₇H₁₂, Molecular Weight: 96.17 g/mol , CAS: 58049-91-5).[1][2][3][4][5][6] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known structure of the molecule and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.7 | Multiplet | 2H | Vinylic Protons (CH =CH ) |

| ~ 2.2 | Triplet | 2H | Allylic Protons (-CH ₂-C=C) |

| ~ 1.7 | Triplet | 2H | Aliphatic Protons (-C-CH ₂-C) |

| ~ 1.1 | Singlet | 6H | Methyl Protons (-C(CH ₃)₂) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 130 | CH | Vinylic Carbon (C H=C H) |

| ~ 45 | C | Quaternary Carbon (C (CH₃)₂) |

| ~ 40 | CH₂ | Allylic Carbon (-C H₂-C=C) |

| ~ 30 | CH₂ | Aliphatic Carbon (-C-C H₂-C) |

| ~ 28 | CH₃ | Methyl Carbon (-C(C H₃)₂) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3050 | Medium | C-H Stretch | =C-H (Vinylic) |

| 2960-2850 | Strong | C-H Stretch | C-H (Alkyl) |

| ~ 1650 | Medium | C=C Stretch | Alkene |

| ~ 1460 | Medium | C-H Bend | -CH₂- |

| ~ 1370 | Medium | C-H Bend | -CH₃ |

| ~ 700 | Strong | C-H Bend | =C-H (cis) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)

| m/z | Relative Abundance | Proposed Fragment |

| 96 | Moderate | [M]⁺ (Molecular Ion) |

| 81 | High | [M - CH₃]⁺ |

| 68 | Moderate | [M - C₂H₄]⁺ (Retro-Diels-Alder) |

| 67 | High | [C₅H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl Cation) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS data for a volatile organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7][8]

-

The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[7][8]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[9][10]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Set the spectral width to approximately 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the ATR crystal.[11][12]

-

Ensure good contact between the sample and the crystal.[11]

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[13]

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum.

-

Analyze the resulting spectrum for characteristic absorption bands corresponding to different functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the volatile this compound into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

The sample is vaporized in the heated inlet.[14]

-

-

Ionization:

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the workflows for the spectroscopic techniques described above.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for ATR-FTIR Spectroscopy.

Caption: Workflow for Electron Ionization Mass Spectrometry.

References

- 1. This compound | C7H12 | CID 93922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound|C7H12|CAS 58049-91-5 [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [stenutz.eu]

- 6. This compound [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. agilent.com [agilent.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. stemed.site [stemed.site]

- 14. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Thorpe-Ingold Effect in Action: A Technical Guide to the Steric Influence of the gem-Dimethyl Group in Cyclopentene Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a gem-dimethyl group onto a cyclopentene (B43876) ring profoundly influences its reactivity and the stereochemical outcome of its reactions. This phenomenon, a manifestation of the Thorpe-Ingold or gem-dimethyl effect, provides a powerful tool for synthetic chemists to control molecular architecture. By inducing conformational constraints and creating significant steric hindrance on one face of the ring, the gem-dimethyl group effectively directs the approach of incoming reagents, leading to high levels of diastereoselectivity. This technical guide explores the core principles of this steric effect and its practical application in several key classes of organic reactions, including epoxidation, dihydroxylation, and hydroboration-oxidation. Detailed experimental protocols for the synthesis of a model substrate and its subsequent reactions are provided, alongside quantitative data and mechanistic visualizations, to offer a comprehensive resource for researchers leveraging this effect in synthesis and drug development.

Introduction: The Thorpe-Ingold (gem-Dimethyl) Effect

First observed by Beesley, Thorpe, and Ingold in 1915, the Thorpe-Ingold effect describes the acceleration of ring-closing reactions when substituents are placed on a carbon atom in the linking chain.[1] A common example is the "gem-dimethyl effect," where two methyl groups on the same carbon atom increase steric strain. This strain alters the bond angles within the molecule in a phenomenon known as angle compression. The internal C-C-C bond angle widens to accommodate the bulky methyl groups, which in turn compresses the angle between the reacting termini, bringing them closer together and promoting intramolecular reactions.[1]

In the context of a pre-formed cyclopentene ring, the gem-dimethyl group at the C3 position does not accelerate cyclization but instead imposes a rigid conformational bias. The five-membered ring is forced into an "envelope" conformation where the C3 carbon, bearing the bulky dimethyl group, is pushed out of the plane of the other four carbon atoms. This effectively blocks one face of the cyclopentene double bond, making the opposite face significantly more accessible for chemical reactions. This steric directing effect is a cornerstone of stereoselective synthesis. Notably, the gem-dimethyl effect is generally stronger in the formation of five-membered rings compared to six-membered rings in systems containing planar segments.[2]

Influence on Key Cyclopentene Reactions

The primary consequence of the C3 gem-dimethyl group is steric hindrance, which directs electrophiles and other reagents to the anti face of the cyclopentene ring (opposite to the methyl groups). This leads to a high degree of predictability and control over the stereochemical outcome of addition reactions.

Epoxidation

Epoxidation of alkenes with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a concerted reaction where an oxygen atom is delivered to the double bond.[3] In the case of 3,3-dimethylcyclopentene, the m-CPBA molecule will preferentially approach from the less sterically hindered face, away from the two methyl groups. This results in the formation of the anti-epoxide as the major product with high diastereoselectivity.

Dihydroxylation (Osmylation)

Syn-dihydroxylation using osmium tetroxide (OsO₄) also proceeds via a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate.[4] Similar to epoxidation, the bulky OsO₄ reagent is highly sensitive to steric hindrance. Its approach to the this compound double bond is strongly directed to the face opposite the gem-dimethyl group. Subsequent hydrolysis of the osmate ester yields the syn, anti-diol as the major product. The use of catalytic OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) follows the same stereochemical pathway.[5]

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov, syn-addition of water across a double bond. In the first step, borane (B79455) (BH₃) adds across the alkene in a concerted fashion.[6] For this compound, two factors control the outcome:

-

Regioselectivity : Boron is the electrophilic atom and adds to the less substituted carbon of the double bond. In this symmetrical alkene, both carbons are equally substituted.

-

Stereoselectivity : The borane molecule approaches from the less hindered anti face. The subsequent oxidation step, where the C-B bond is replaced by a C-OH bond, occurs with retention of stereochemistry.[7]

This results in the formation of two major products: trans-3,3-dimethylcyclopentanol and trans-4,4-dimethylcyclopentanol, both arising from the syn-addition of H and BH₂ to the anti face of the double bond.

Data Presentation

While specific kinetic comparisons between cyclopentene and this compound are not widely published, the stereochemical outcomes are well-established based on mechanistic principles. The steric bulk of the gem-dimethyl group is the dominant controlling factor, leading to high diastereoselectivity.

| Substrate | Reaction | Reagents | Expected Major Product(s) | Stereochemical Outcome |

| Cyclopentene | Epoxidation | m-CPBA | Cyclopentene oxide | Racemic mixture |

| This compound | Epoxidation | m-CPBA | anti-3,3-Dimethylepoxycyclopentane | High diastereoselectivity; attack is anti to the dimethyl group. |

| Cyclopentene | Dihydroxylation | 1. OsO₄, NMO2. NaHSO₃ | cis-1,2-Cyclopentanediol | Syn-addition; product is a meso compound. |

| This compound | Dihydroxylation | 1. OsO₄, NMO2. NaHSO₃ | cis,anti-3,3-Dimethyl-1,2-cyclopentanediol | High diastereoselectivity; syn-addition occurs anti to the dimethyl group. |

| Cyclopentene | Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Cyclopentanol | Not stereoselective in this achiral substrate. |

| This compound | Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | trans-3,3-Dimethylcyclopentanols | High diastereoselectivity; syn-addition occurs anti to the dimethyl group. |

Experimental Protocols

The following protocols provide methods for the synthesis of the this compound substrate and a representative subsequent reaction.

Synthesis of this compound via Wolff-Kishner Reduction

This protocol describes the deoxygenation of the commercially available 3,3-dimethylcyclopentanone (B1585620) to yield the target alkene. The Huang-Minlon modification is used for a more efficient reaction.[8]

Materials:

-

3,3-Dimethylcyclopentanone

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

-

Deionized water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and distillation head

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3,3-dimethylcyclopentanone (1.0 eq), diethylene glycol (approx. 10 mL per gram of ketone), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq).

-

Heat the mixture to reflux (approx. 130-140 °C) with stirring for 2 hours.

-

Replace the reflux condenser with a distillation head and slowly raise the temperature to distill off water and excess hydrazine.

-

Once the temperature of the reaction mixture reaches 200-210 °C, replace the distillation head with the reflux condenser again and maintain reflux for an additional 4 hours.

-

Cool the reaction mixture to room temperature and dilute with deionized water.

-

Extract the aqueous mixture with diethyl ether (3x volumes).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator (the product is volatile).

-

Purify the crude product by fractional distillation to obtain this compound.

Alternative Synthesis: The Shapiro reaction provides another route from the ketone to the alkene. This involves formation of a tosylhydrazone intermediate, followed by treatment with two equivalents of a strong base like n-butyllithium.[2]

Epoxidation of this compound

This protocol describes the stereoselective epoxidation of the synthesized alkene.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (approx. 10 mL per gram of alkene) in a round-bottom flask and cool the solution to 0 °C in an ice-water bath.

-

In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture again to 0 °C and quench by slowly adding saturated sodium thiosulfate solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x, to remove chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude anti-3,3-dimethylepoxycyclopentane can be purified by column chromatography if necessary.

Conclusion

The gem-dimethyl group is a simple yet powerful structural motif for exerting stereochemical control in cyclopentene systems. Through the Thorpe-Ingold effect, it establishes a clear steric bias, effectively shielding one face of the double bond and directing incoming reagents to the opposite face. This principle allows for the predictable and highly diastereoselective synthesis of substituted cyclopentane (B165970) derivatives, which are valuable scaffolds in natural product synthesis and medicinal chemistry. The reliable stereodirecting ability of the gem-dimethyl group makes it an indispensable tool for chemists aiming to construct complex, three-dimensional molecules with precision.

References

- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 3. 3,3-DiMethyl-cyclopentanone | 20500-49-6 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic chemistry - Stereoselectivity of dihydroxylation with osmium tetroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Discovering the Mechanism of Osmylation [sites.science.oregonstate.edu]

- 7. The regiochemistry and stereochemistry of the hydroboration of allylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Acid-Catalyzed Hydration Mechanism of 3,3-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the acid-catalyzed hydration of 3,3-dimethylcyclopentene, a reaction that serves as a fundamental example of electrophilic addition and carbocation rearrangement in organic synthesis. Understanding this mechanism is crucial for predicting product outcomes and developing synthetic strategies for novel cyclopentane-based molecules, which are prevalent in pharmaceuticals and other bioactive compounds.

Core Reaction Mechanism

The acid-catalyzed hydration of this compound proceeds through a multi-step mechanism involving a key carbocation intermediate. This process ultimately yields a mixture of two alcohol products due to a structural rearrangement. The reaction is initiated by the protonation of the alkene, follows Markovnikov's rule, and is subject to carbocation stability principles.[1][2]

The overall transformation involves the addition of water across the double bond of this compound in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1]

Step 1: Protonation of the Alkene and Formation of a Secondary Carbocation

The reaction commences with the electrophilic attack of a proton (from the hydronium ion, H₃O⁺, formed by the acid in water) on the π-electrons of the double bond.[1] In accordance with Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C2), leading to the formation of a more stable carbocation on the more substituted carbon (C1). This initial intermediate is a secondary carbocation. The formation of the carbocation is the rate-determining step of the reaction.[2]

Step 2: Carbocation Rearrangement via 1,2-Hydride Shift

The initially formed secondary carbocation can undergo a rapid rearrangement to form a more stable tertiary carbocation. This occurs through a 1,2-hydride shift, where a hydrogen atom from the adjacent carbon (C5) migrates with its pair of electrons to the positively charged carbon (C1). This rearrangement is energetically favorable because tertiary carbocations are significantly more stable than secondary carbocations due to hyperconjugation and inductive effects.

Step 3: Nucleophilic Attack by Water

Both the secondary and the rearranged tertiary carbocations are electrophilic and are susceptible to nucleophilic attack by water.

-

Pathway A (No Rearrangement): A water molecule attacks the secondary carbocation at C1, leading to the formation of a protonated alcohol (oxonium ion).

-

Pathway B (Rearrangement): A water molecule attacks the rearranged tertiary carbocation at C2, also forming an oxonium ion.

Step 4: Deprotonation to Yield the Alcohol Products

In the final step, a water molecule acts as a base and deprotonates the oxonium ions. This regenerates the acid catalyst (in the form of H₃O⁺) and yields the final neutral alcohol products.

-

From Pathway A: 3,3-dimethylcyclopentanol is formed.

-

From Pathway B: 1,2-dimethylcyclopentanol (B102604) is the product.

Due to the greater stability of the tertiary carbocation, the rearranged product, 1,2-dimethylcyclopentanol, is expected to be the major product of the reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanistic pathways for the acid-catalyzed hydration of this compound.

Data Presentation

For illustrative purposes, the following table presents a hypothetical product distribution based on the relative stability of the carbocation intermediates. The actual ratios would need to be determined experimentally, for instance, through gas chromatography (GC) analysis of the product mixture.

| Product Name | Structure | Carbocation Precursor | Stability of Carbocation | Expected Abundance |

| 1,2-Dimethylcyclopentanol |  | Tertiary | More Stable | Major |

| 3,3-Dimethylcyclopentanol |  | Secondary | Less Stable | Minor |

Note: The structures are representative and do not depict stereochemistry. The actual product would be a mixture of stereoisomers.

Experimental Protocols

The following is a general methodology for the acid-catalyzed hydration of a cyclic alkene, adapted for this compound.

Materials and Equipment

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Distilled water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or water bath

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and an excess of water. Cool the flask in an ice bath.

-

Acid Addition: Slowly and with continuous stirring, add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid to the flask. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to increase the rate, but this may also favor elimination byproducts. Monitor the reaction progress using thin-layer chromatography (TLC) or a small-scale workup and GC analysis.

-

Workup - Neutralization: Once the reaction is complete, cool the mixture and transfer it to a separatory funnel. Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Workup - Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times. Combine the organic extracts.

-

Workup - Drying: Wash the combined organic layers with brine (saturated NaCl solution) and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude alcohol product mixture.

-

Purification and Analysis: The crude product can be purified by distillation or column chromatography. The product distribution can be determined by gas chromatography (GC), and the identity of the products can be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of the hydration products of this compound.

Conclusion

The acid-catalyzed hydration of this compound is a classic example of an electrophilic addition reaction that is complicated and enriched by the possibility of carbocation rearrangement. The formation of a more stable tertiary carbocation via a 1,2-hydride shift leads to the rearranged product, 1,2-dimethylcyclopentanol, as the major isomer. A thorough understanding of the underlying mechanistic principles, including Markovnikov's rule and carbocation stability, is essential for predicting and controlling the outcomes of such reactions. The experimental protocol provided offers a framework for the synthesis and analysis of these products, which is a common task in both academic research and industrial drug development.

References

An In-depth Technical Guide to Carbocation Rearrangements in Reactions of 3,3-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbocation rearrangements observed in electrophilic addition reactions of 3,3-dimethylcyclopentene. It delves into the mechanistic pathways, including acid-catalyzed hydration and hydrohalogenation, and discusses the formation of both direct addition and rearranged products. This document is intended to serve as a valuable resource for professionals in organic synthesis and drug development by providing a detailed theoretical framework for understanding and predicting the outcomes of these reactions.

Introduction to Carbocation Rearrangements

Carbocation rearrangements are a class of organic reactions where a carbocation intermediate rearranges to form a more stable carbocation. This phenomenon is particularly prevalent in reactions involving secondary carbocations that can rearrange to more stable tertiary carbocations through 1,2-hydride or 1,2-alkyl shifts. These rearrangements are key to understanding the product distributions in many electrophilic addition reactions of alkenes. The driving force for these shifts is the thermodynamic stability of the resulting carbocation, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations.

Reactions of this compound

The structure of this compound, with a quaternary carbon adjacent to the double bond, makes it an excellent substrate for studying carbocation rearrangements. Electrophilic attack on the double bond leads to the formation of a secondary carbocation, which can then undergo rearrangement to a more stable tertiary carbocation. This guide will focus on two primary examples: acid-catalyzed hydration and hydrohalogenation.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound involves the addition of water across the double bond in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[1]. The reaction proceeds via a carbocation intermediate and is known to produce a mixture of two alcohol products: 3,3-dimethylcyclopentanol (the direct Markovnikov addition product) and 1,2-dimethylcyclopentanol (B102604) (the rearranged product)[1][2].

Mechanism:

-

Protonation: The alkene double bond is protonated by the acid catalyst, following Markovnikov's rule, to form a more stable secondary carbocation at C-2.

-

Carbocation Rearrangement (1,2-Methyl Shift): The secondary carbocation can undergo a Wagner-Meerwein rearrangement, specifically a 1,2-methyl shift, where one of the methyl groups from the adjacent quaternary carbon (C-3) migrates to the carbocation center (C-2). This results in the formation of a more stable tertiary carbocation at C-3.

-

Nucleophilic Attack by Water: Water, acting as a nucleophile, can attack either the initial secondary carbocation or the rearranged tertiary carbocation.

-

Deprotonation: A final deprotonation step yields the respective alcohol products.

The formation of both products indicates that the nucleophilic attack by water competes with the carbocation rearrangement.

Hydrohalogenation (HBr and HCl)

The addition of hydrogen halides (HBr or HCl) to this compound also proceeds through a carbocation intermediate and is expected to yield a mixture of unrearranged and rearranged alkyl halides.

Mechanism:

-

Protonation: The alkene is protonated by the hydrogen halide to form the same secondary carbocation as in the hydration reaction.

-

Carbocation Rearrangement (1,2-Methyl Shift): The secondary carbocation can rearrange to the more stable tertiary carbocation via a 1,2-methyl shift.

-

Nucleophilic Attack by Halide: The halide ion (Br⁻ or Cl⁻) then acts as a nucleophile, attacking either the secondary or the rearranged tertiary carbocation to form the final products.

The product distribution between the direct addition and rearranged products will depend on the relative rates of the halide attack and the rearrangement.

Data Presentation

Table 1: Product Distribution in the Acid-Catalyzed Hydration of this compound

| Product | Structure | Relative Percentage (%) |

| 3,3-Dimethylcyclopentanol | (Structure Image) | Data not available |

| 1,2-Dimethylcyclopentanol | (Structure Image) | Data not available |

Table 2: Product Distribution in the Hydrohalogenation of this compound

| Reagent | Product | Structure | Relative Percentage (%) |

| HBr | 2-Bromo-3,3-dimethylcyclopentane | (Structure Image) | Data not available |

| HBr | 1-Bromo-1,2-dimethylcyclopentane | (Structure Image) | Data not available |

| HCl | 2-Chloro-3,3-dimethylcyclopentane | (Structure Image) | Data not available |

| HCl | 1-Chloro-1,2-dimethylcyclopentane | (Structure Image) | Data not available |

Experimental Protocols

Detailed experimental protocols specifically for the reactions of this compound are not widely published. The following are generalized procedures that can be adapted and optimized for these specific transformations.

General Protocol for Acid-Catalyzed Hydration of an Alkene

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound.

-

Cool the flask in an ice bath.

-

Slowly add a pre-cooled aqueous solution of a strong acid (e.g., 50% v/v H₂SO₄).

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 0-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting mixture of alcohols by fractional distillation or column chromatography on silica (B1680970) gel.

General Protocol for Hydrohalogenation of an Alkene

Procedure:

-

Dissolve this compound in a dry, inert solvent (e.g., dichloromethane (B109758) or pentane) in a round-bottom flask equipped with a stir bar and a gas inlet/outlet.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly bubble anhydrous hydrogen chloride or hydrogen bromide gas through the solution, or add a solution of the hydrogen halide in a solvent like acetic acid.

-

Allow the reaction to stir at the low temperature and monitor its progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water.

-